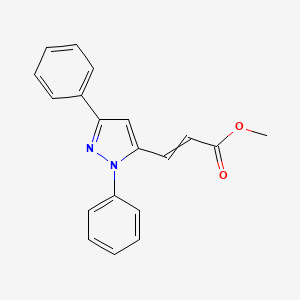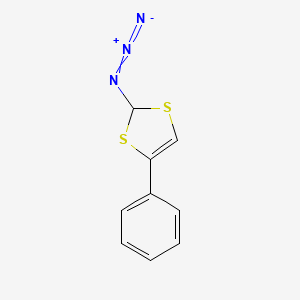
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is a cyclic ether compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane typically involves the cyclization of linear polyethers. The process often requires specific catalysts and controlled reaction conditions to ensure the formation of the desired cyclic structure. Common reagents used in the synthesis include alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic ethers and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle.
Industry: The compound is used in the development of advanced materials and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane exerts its effects involves its interaction with specific molecular targets. The compound can form complexes with metal ions and other molecules, influencing various biochemical pathways. Its cyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12,15,18,21-Heptaoxatricosan-1-ol: Another cyclic ether with a similar structure but different functional groups.
2-Methyl-2-propanyl 1-hydroxy-3,6,9,12,15,18-hexaoxahenicosan-21-oate: A related compound with a similar backbone but different substituents.
Uniqueness
2-Methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane is unique due to its specific cyclic structure and the presence of multiple ether linkages. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
88099-81-4 |
|---|---|
Formule moléculaire |
C16H32O8 |
Poids moléculaire |
352.42 g/mol |
Nom IUPAC |
2-methyl-1,3,6,9,12,15,18,21-octaoxacyclotricosane |
InChI |
InChI=1S/C16H32O8/c1-16-23-14-12-21-10-8-19-6-4-17-2-3-18-5-7-20-9-11-22-13-15-24-16/h16H,2-15H2,1H3 |
Clé InChI |
NEJOVGOMZSYNHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1OCCOCCOCCOCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)oxy]phenyl (2-methylprop-1-en-1-yl)carbamate](/img/structure/B14387170.png)
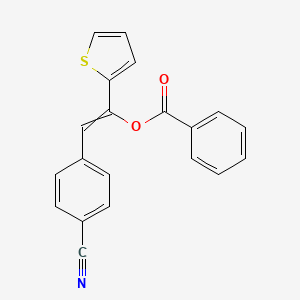
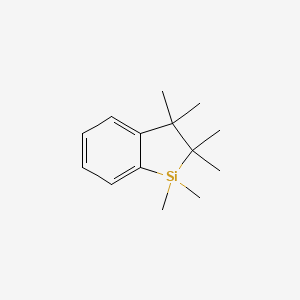
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

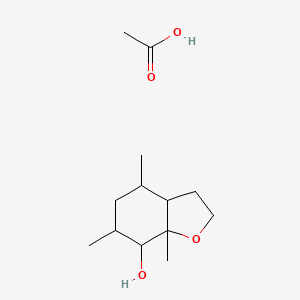
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
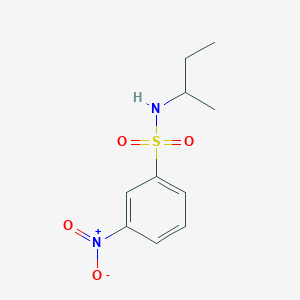
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
